Product packaging for N-(3-bromobenzyl)-N-(tert-butyl)amine(Cat. No.:CAS No. 133042-85-0)

N-(3-bromobenzyl)-N-(tert-butyl)amine

Cat. No.: B159411
CAS No.: 133042-85-0
M. Wt: 242.16 g/mol
InChI Key: WFZPSZJEHGCKDJ-UHFFFAOYSA-N
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Description

Overview of Substituted Amines in Organic Chemistry

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms have been replaced by alkyl or aryl groups. teachy.aichemicals.co.uk Their structure is characterized by a nitrogen atom with a lone pair of electrons, which is central to their chemical reactivity, particularly their basicity and nucleophilicity. numberanalytics.com Amines are categorized as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents attached to the nitrogen atom. numberanalytics.com

Substituted amines are integral to a vast array of chemical reactions and are foundational building blocks in organic synthesis. chemicals.co.uk The nature of the substituent group significantly influences the amine's physical and chemical properties, such as polarity, solubility, and basicity. numberanalytics.comwikipedia.org For instance, alkyl groups generally enhance basicity, while aryl groups can decrease it due to the delocalization of the nitrogen's lone pair into the aromatic ring. wikipedia.org These compounds commonly undergo reactions like alkylation, acylation, and sulfonation, making them versatile intermediates in the synthesis of more complex molecules. chemicals.co.uk

Relevance of Benzylamine (B48309) Derivatives in Contemporary Chemical Research

Benzylamine and its derivatives are a significant subclass of substituted amines, characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. sinocurechem.com These compounds are extensively utilized as key intermediates in the synthesis of a wide range of products across various industries, including pharmaceuticals, agrochemicals, and dyes. sinocurechem.comchemimpex.comchemicalbook.com

In the realm of medicinal chemistry and pharmaceutical development, benzylamine derivatives are crucial building blocks for numerous active pharmaceutical ingredients (APIs). sinocurechem.comresearchgate.net Their structural motif is found in drugs with diverse therapeutic actions. researchgate.net Contemporary research continues to explore benzylamine derivatives for potential new applications, including their use as corrosion inhibitors and in the development of advanced materials like polymers and nanomaterials. sinocurechem.comchemimpex.com The versatility of benzylamines stems from the reactivity of the amine group and the ability to modify the aromatic ring, allowing for the fine-tuning of molecular properties for specific applications. ontosight.ai

Focus on N-(3-bromobenzyl)-N-(tert-butyl)amine within the Broader Chemical Landscape

Within the extensive family of benzylamine derivatives, this compound emerges as a compound of specific interest. It is a secondary amine featuring two distinct substituents on the nitrogen atom: a 3-bromobenzyl group and a sterically bulky tert-butyl group. The presence of a bromine atom on the benzene ring at the meta position introduces specific electronic and steric properties that can influence the molecule's reactivity and its interactions in a biological or chemical system.

This compound serves as a valuable intermediate in organic synthesis. The tert-butyl group can act as a protecting group for the amine, allowing for selective reactions at other sites of the molecule. nbinno.comnbinno.com Furthermore, the bromo-substituted benzyl moiety makes it a candidate for various cross-coupling reactions, enabling the construction of more complex molecular architectures. As such, this compound represents a specialized building block for creating targeted molecules in pharmaceutical and materials science research. ontosight.ai

Chemical Profile of this compound

While extensive, publicly available research data specifically detailing the synthesis and application of this compound is limited, its chemical identity is well-defined. Its properties can be inferred from its structure and comparison with analogous compounds.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
Synonyms N-(3-Bromobenzyl)-2-methyl-2-propanamine
Class Secondary Amine, Substituted Benzylamine

Note: This data is based on the chemical structure and information available in chemical databases. Experimental properties like boiling point and density are not widely published.

Synthesis and Research Applications

Synthesis of Related N-Substituted Benzylamines

The synthesis of N-substituted benzylamines, including halogenated derivatives, typically involves several established organic chemistry methods. A common approach is the reductive amination of a corresponding aldehyde (e.g., 3-bromobenzaldehyde) with an amine (e.g., tert-butylamine). nih.gov This two-step process first involves the formation of an imine, which is then reduced to the target amine.

Another prevalent method is the nucleophilic substitution reaction between a benzyl halide and an amine. ontosight.aiontosight.ai For the synthesis of the target compound, this would involve reacting 3-bromobenzyl bromide or 3-bromobenzyl chloride with tert-butylamine (B42293). ontosight.ai The lone pair of electrons on the tert-butylamine's nitrogen atom acts as a nucleophile, displacing the halide on the benzyl group to form the new carbon-nitrogen bond. google.com

Research Context and Potential Applications

Halogen-substituted benzylamines are valuable precursors in medicinal chemistry and organic synthesis. nih.govgoogle.com The bromine atom in this compound serves as a versatile functional handle for further molecular elaboration. It can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds at the 3-position of the benzyl ring.

This capability makes the compound a useful intermediate for creating libraries of complex molecules for screening in drug discovery programs. ontosight.ai For example, substituted benzylamines have been investigated for a range of biological activities. google.com The specific substitution pattern and the nature of the groups attached to the nitrogen atom are critical in determining the compound's potential biological targets and efficacy. nih.gov The N-benzyl-tert-butylamine scaffold itself is recognized as an important structural unit in the synthesis of specialized amines and other complex organic molecules for the pharmaceutical and fine chemical industries. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrN B159411 N-(3-bromobenzyl)-N-(tert-butyl)amine CAS No. 133042-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZPSZJEHGCKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359396
Record name N-(3-bromobenzyl)-N-(tert-butyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133042-85-0
Record name N-(3-bromobenzyl)-N-(tert-butyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Bromobenzyl N Tert Butyl Amine

Direct Amination Strategies

Direct amination encompasses a class of reactions where an amine is formed in a single conceptual step from a carbonyl compound and an amine or from an alkyl halide and an amine. These methods are highly valued for their efficiency in constructing C-N bonds.

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis, prized for its versatility and broad applicability. organicreactions.org This one-pot reaction typically involves the condensation of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. byu.edupearson.com For the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine, this protocol utilizes 3-bromobenzaldehyde (B42254) and tert-butylamine (B42293) as the key starting materials.

The primary precursors for the reductive amination synthesis of this compound are 3-bromobenzaldehyde and tert-butylamine.

Carbonyl Precursor: 3-Bromobenzaldehyde serves as the electrophilic component. The aldehyde functionality is reactive towards nucleophilic attack by the amine, and the bromo-substituent at the meta position is generally stable under the mild reducing conditions typically employed in this reaction. The reactivity of the aldehyde can be influenced by the presence of an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. researchgate.net

Amine Component: Tert-butylamine acts as the nitrogen nucleophile. As a primary amine, it readily condenses with the aldehyde to form the corresponding N-(3-bromobenzylidene)-N-(tert-butyl)iminium ion. The bulky tert-butyl group can introduce steric hindrance, which may affect the rate of both imine formation and its subsequent reduction.

The general reaction scheme is as follows:

Br-C₆H₄-CHO + (CH₃)₃C-NH₂ → [Br-C₆H₄-CH=N⁺H-C(CH₃)₃] → Br-C₆H₄-CH₂-NH-C(CH₃)₃

(3-bromobenzaldehyde + tert-butylamine → Iminium intermediate → this compound)

The choice of reducing agent is critical for the success of a reductive amination reaction. The ideal reagent should selectively reduce the iminium ion intermediate over the starting aldehyde. nih.gov Several hydride-based reducing agents have been developed for this purpose, each with its own set of advantages.

Commonly used reducing agents include:

Sodium Borohydride (B1222165) (NaBH₄): A versatile and cost-effective reducing agent. It is often used in conjunction with an acid catalyst, which promotes imine formation. The reaction is typically performed in protic solvents like methanol (B129727) or ethanol.

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄, it is particularly effective at reducing iminium ions at slightly acidic pH (around 6-7) where the rate of aldehyde reduction is slow. However, its use generates toxic cyanide byproducts. byu.edu

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. nih.gov It does not require acidic conditions and can be used in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. While effective, it may not be suitable for substrates containing other reducible functional groups. byu.edu

The optimization of reaction conditions, including solvent, temperature, and pH, is crucial for maximizing the yield and purity of the final product. For instance, a process for preparing similar unsymmetric secondary tert-butylamines via reductive amination in the liquid phase has been developed to achieve high yields while minimizing by-product formation by operating at low temperatures. google.com

Interactive Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key FeaturesPotential Drawbacks
Sodium Borohydride (NaBH₄)Methanol, EthanolCost-effective, readily availableCan reduce aldehydes if conditions are not controlled
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFHighly selective for iminium ionsGenerates toxic cyanide waste
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THFMild, highly selective, broad substrate scopeMore expensive than NaBH₄
Catalytic Hydrogenation (H₂/Pd/C)Ethanol, Methanol"Green" reagent (byproduct is water)May reduce other functional groups (e.g., aryl halides)

Solvent-free, or neat, reaction conditions are gaining prominence in green chemistry as they reduce waste and can sometimes accelerate reaction rates. researchgate.net For reductive amination, a solvent-free approach typically involves grinding the solid aldehyde with the amine and a solid reducing agent, sometimes with an acidic catalyst. ed.gov

A potential procedure for the solvent-free synthesis of this compound could involve:

Mixing 3-bromobenzaldehyde, tert-butylamine, and a solid acid catalyst (e.g., p-toluenesulfonic acid monohydrate).

Adding a solid reducing agent like sodium borohydride to the mixture.

Allowing the reaction to proceed at room temperature or with gentle heating.

This approach has been successfully demonstrated for the synthesis of various dibenzylamines and other secondary amines, often resulting in good yields and simplifying product isolation. ed.govrsc.org The use of a solidified amine or performing the reaction under neat conditions with reagents like α-picoline-borane has also been reported to be effective. organic-chemistry.org

An alternative and highly effective route to this compound is through a nucleophilic substitution reaction. This method involves the displacement of a leaving group on the benzyl (B1604629) carbon by the nucleophilic tert-butylamine.

The key components for this synthetic strategy are:

Alkyl Halide Precursor: The most common precursor is 3-bromobenzyl bromide . In this molecule, the bromine atom attached to the benzylic carbon is an excellent leaving group, readily displaced by a nucleophile in an Sₙ2-type reaction. The bromine atom on the aromatic ring remains unreactive under these conditions. 3-bromobenzyl bromide can be prepared from 3-bromotoluene (B146084) via free-radical bromination. prepchem.com

Amine Nucleophile: Tert-butylamine serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic benzylic carbon.

The reaction is typically carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. However, using an excess of the amine nucleophile (tert-butylamine) can serve the dual purpose of being both the reactant and the base. researchgate.net

Br-C₆H₄-CH₂Br + 2 (CH₃)₃C-NH₂ → Br-C₆H₄-CH₂-NH-C(CH₃)₃ + (CH₃)₃C-NH₃⁺Br⁻

(3-bromobenzyl bromide + tert-butylamine → this compound + tert-butylammonium (B1230491) bromide)

Research on the synthesis of bupropion, a structurally related compound, provides valuable insight into the reaction conditions for this type of transformation. The nucleophilic substitution of a brominated precursor with tert-butylamine was investigated in various solvents. researchgate.net It was noted that using an excess of tert-butylamine is necessary because the displaced bromide ion can protonate the unreacted amine, forming a bromide salt that may precipitate and become unreactive. researchgate.net

The choice of solvent significantly impacts the reaction's success. For a similar reaction, acetonitrile (B52724) was used, yielding 86% of the free base product. However, this was accompanied by the formation of a thick precipitate of tert-butylammonium bromide. researchgate.net The addition of co-solvents can help to solubilize this byproduct.

Interactive Table: Solvent Effects on a Representative Nucleophilic Substitution with tert-butylamine
EntrySolventTemperature (°C)Time (h)Yield (%)ObservationsReference
1Acetonitrile95486Thick precipitate formed researchgate.net
2NMP801878Homogeneous solution researchgate.net
3Acetonitrile/DMSO (9:1)95485Reduced precipitate researchgate.net
4Acetonitrile/DCM (1:1)95480Reduced precipitate researchgate.net

This data is based on the synthesis of a structurally analogous compound and serves as a model for the synthesis of this compound.

Nucleophilic Substitution Reactions for this compound Formation

Catalytic Approaches in N-Alkylation of Amines

The formation of this compound via N-alkylation involves the creation of a carbon-nitrogen bond between the 3-bromobenzyl group and the tert-butylamine moiety. While direct alkylation with a 3-bromobenzyl halide is feasible, catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions.

A prominent catalytic approach is reductive amination. This process involves the reaction of 3-bromobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method avoids the use of alkyl halides and is often preferred for its high atom economy. The reaction is typically catalyzed by a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. google.comgoogle.com Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.

The general scheme for reductive amination is as follows: Step 1: Imine Formation 3-BrC₆H₄CHO + (CH₃)₃CNH₂ ⇌ 3-BrC₆H₄CH=NC(CH₃)₃ + H₂O

Step 2: Catalytic Hydrogenation 3-BrC₆H₄CH=NC(CH₃)₃ + H₂ --(Catalyst)--> 3-BrC₆H₄CH₂NHC(CH₃)₃

This two-step, one-pot procedure is highly effective for preparing unsymmetrical secondary amines. google.com The choice of catalyst and reaction conditions can be optimized to maximize the yield and purity of the desired product, this compound.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance. orgsyn.org These methods are particularly relevant for synthesizing complex molecules like this compound and its derivatives.

Suzuki-Miyaura Coupling for this compound Scaffolds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an organoboron species (like a boronic acid or ester) and an organohalide. libretexts.org While it does not directly form the C-N bond of the target amine, it is instrumental in building the molecular scaffold from which the amine can be derived or in modifying the existing structure.

In the context of this compound, the brominated phenyl moiety serves as a handle for Suzuki-Miyaura coupling. For instance, the bromine atom on the benzene (B151609) ring can be coupled with various boronic acids to introduce new carbon-based substituents. This allows for the synthesis of a diverse library of analogues.

More recently, methodologies have emerged that integrate C-C and C-N bond formation. An "aminative Suzuki-Miyaura coupling" has been reported, which alters the traditional biaryl product into a diaryl amine by incorporating a nitrene insertion process. nih.gov This innovative approach effectively merges the reaction pathways of Suzuki-Miyaura and Buchwald-Hartwig couplings, starting from the same classes of materials. nih.gov

The success of a palladium-catalyzed coupling reaction is heavily dependent on the choice of ligand coordinated to the palladium center. The ligand stabilizes the metal, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For Suzuki-Miyaura reactions, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance reaction rates and yields.

The effect of different ligands on a representative Suzuki-Miyaura coupling reaction is illustrated in the table below.

LigandCatalyst Loading (mol%)BaseSolventYield (%)Notes
PPh₃ (Triphenylphosphine)2-5Na₂CO₃Toluene/H₂OModerateStandard, first-generation ligand.
P(o-tolyl)₃1-3K₃PO₄DioxaneGoodIncreased steric bulk improves efficiency.
SPhos0.5-2K₂CO₃TolueneExcellentBuchwald ligand, highly effective for challenging substrates.
XPhos0.5-2K₃PO₄THFExcellentAnother highly active Buchwald ligand, broad substrate scope.

This table presents representative data to illustrate ligand effects; actual results may vary based on specific substrates and conditions.

Buchwald-Hartwig Amination in this compound Synthesis

The Buchwald-Hartwig amination is a premier method for the direct formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for the synthesis of this compound. The reaction would involve coupling 3-bromobenzyl bromide (or a related aryl halide precursor) with tert-butylamine.

The catalytic cycle proceeds through several key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation : The amine (R₂NH) coordinates to the palladium center, and a base removes a proton to form a palladium amide complex.

Reductive Elimination : The final step involves the formation of the C-N bond, yielding the desired aryl amine (Ar-NR₂) and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The development of sophisticated phosphine ligands, such as bidentate ligands like BINAP and DPPF, and sterically hindered monodentate ligands, has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgcmu.edu

Novel Synthetic Pathways and Future Developments

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgscielo.br For the synthesis of this compound, several green chemistry approaches can be envisioned.

One such approach is the use of catalytic methods that avoid stoichiometric reagents, thereby improving atom economy. rsc.org For instance, the "hydrogen borrowing" or "hydrogen autotransfer" methodology allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. rsc.org In a hypothetical green synthesis, 3-bromobenzyl alcohol could be reacted directly with tert-butylamine using a suitable catalyst to form the target compound.

Furthermore, conducting reactions in environmentally benign solvents, such as water or under solvent-free conditions, is a key aspect of green chemistry. nih.govrsc.org The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a greener process by reducing the need for purification of intermediates and minimizing solvent usage. nih.gov

Table 2: Green Chemistry Metrics for Amine Synthesis

Synthetic MethodPrinciple of Green ChemistryAdvantage
Catalytic Reductive AminationHigh Atom EconomyReduces stoichiometric waste
"Hydrogen Borrowing"Use of Renewable Feedstocks, Waste PreventionAlcohols as alkylating agents, water as byproduct
One-Pot SynthesisProcess IntensificationReduces solvent use and purification steps
Reactions in WaterSafer SolventsAvoids volatile organic compounds

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses offer significant advantages in terms of efficiency, reduced reaction times, and simplified purification procedures. ias.ac.ingla.ac.uk For the preparation of this compound, a one-pot strategy could involve the in-situ formation of an imine from 3-bromobenzaldehyde and tert-butylamine, followed by immediate reduction without isolation of the imine intermediate.

More advanced one-pot processes could involve a cascade or tandem reaction sequence. For example, the synthesis of N-tert-butylsulfinylimines from epoxides in a one-pot process has been demonstrated, where a Lewis acid promotes both the isomerization of the epoxide to a carbonyl compound and the subsequent condensation with tert-butanesulfinamide. researchgate.net A subsequent nucleophilic addition could then be performed in the same pot. researchgate.net

The development of transition-metal-free one-pot protocols for the synthesis of complex heterocyclic amines at room temperature highlights the ongoing efforts to create more efficient and sustainable synthetic methods. mdpi.com These strategies, if adapted, could provide a more streamlined and environmentally friendly route to this compound and its derivatives.

Despite a comprehensive search for experimental and calculated spectroscopic data for the compound this compound, specific research findings and detailed spectral data required to populate the requested article sections are not available in the public domain.

Searches for ¹H NMR, ¹³C NMR, DEPT, 2D NMR, IR, and Raman spectra, as well as computational spectral analyses for this specific molecule, did not yield any published results. While spectroscopic information for structurally related compounds—such as N-tert-butyl-benzylamine, tert-butylamine, and other substituted benzylamines—is accessible, this information cannot be used to generate a scientifically accurate and detailed characterization of this compound without making unsubstantiated extrapolations.

The strict requirement for detailed, scientifically accurate research findings for each specified subsection of the outline cannot be met in the absence of this data. Generating content based on analogous compounds would fall outside the specified scope and would not constitute a focused analysis of this compound.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. Further experimental research or computational studies on this compound would be necessary to produce the data required for the specified advanced spectroscopic and structural characterization.

Advanced Spectroscopic and Structural Characterization of N 3 Bromobenzyl N Tert Butyl Amine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Table 1: Theoretical Isotopic Mass for N-(3-bromobenzyl)-N-(tert-butyl)amine

Molecular Formula Isotope Theoretical Exact Mass (Da)
C₁₁H₁₆⁷⁹BrN [M]⁺ 241.0517
C₁₁H₁₆⁸¹BrN [M]⁺ 243.0497
C₁₁H₁₇⁷⁹BrN [M+H]⁺ 242.0595
C₁₁H₁₇⁸¹BrN [M+H]⁺ 244.0575

Note: This table represents theoretical values. Actual experimental data is required for confirmation.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted based on the general principles of amine fragmentation.

A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or a bromotropylium ion at m/z 169/171, depending on the bromine isotope. Another significant fragmentation would likely involve the loss of a methyl group from the tert-butyl group, resulting in a fragment ion with a mass 15 units less than the molecular ion. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is also a characteristic fragmentation pathway for amines and would result in the formation of a stable iminium ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure Predicted m/z
[M-CH₃]⁺ C₁₀H₁₃BrN⁺ 226/228
[C₇H₆Br]⁺ Bromotropylium ion 169/171
[C₄H₁₀N]⁺ tert-butylaminium ion 72
[C₄H₉]⁺ tert-butyl cation 57

Note: This table is based on predicted fragmentation patterns. Experimental verification is necessary.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Analysis of Intermolecular Interactions and Crystal Packing

A crystallographic study would also illuminate the intermolecular interactions that govern the crystal packing. These interactions could include van der Waals forces, and potentially weak C-H···π or C-H···Br hydrogen bonds. The way the molecules pack in the crystal lattice influences the material's bulk properties, such as melting point and solubility. Analysis of the crystal packing would provide insights into how the steric bulk of the tert-butyl group and the presence of the bromine atom on the aromatic ring direct the supramolecular assembly.

Table of Compounds

Compound Name

Chemical Reactivity and Reaction Mechanisms of N 3 Bromobenzyl N Tert Butyl Amine

Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the amine group. This allows for a variety of reactions that form new bonds at the nitrogen center.

As a secondary amine, N-(3-bromobenzyl)-N-(tert-butyl)amine readily undergoes N-alkylation and N-acylation. These reactions are fundamental for introducing new organic substituents onto the nitrogen atom.

Alkylation: This process involves the reaction of the amine with an alkyl halide, typically through an S(_N)2 mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This converts the secondary amine into a tertiary amine. The resulting tertiary amine can, in some cases, be further alkylated to form a quaternary ammonium (B1175870) salt. msu.edulumenlearning.com To achieve selective mono-alkylation, specific reagents and conditions may be employed. organic-chemistry.orgorganic-chemistry.org

Acylation: This reaction occurs when the amine is treated with an acylating agent such as an acyl chloride or an acid anhydride. The mechanism is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride) yields an N,N-disubstituted amide. This transformation is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).

Below is a table summarizing typical alkylation and acylation reactions for this compound.

Reaction TypeReagent ClassExample ReagentProduct ClassExample Product Name
Alkylation Alkyl HalideMethyl Iodide (CH₃I)Tertiary AmineN-(3-bromobenzyl)-N-(tert-butyl)-N-methylamine
Alkylation Benzyl (B1604629) HalideBenzyl Bromide (C₆H₅CH₂Br)Tertiary AmineN,N-dibenzyl-N-(tert-butyl)amine
Acylation Acyl ChlorideAcetyl Chloride (CH₃COCl)AmideN-(3-bromobenzyl)-N-(tert-butyl)acetamide
Acylation Acid AnhydrideAcetic Anhydride ((CH₃CO)₂O)AmideN-(3-bromobenzyl)-N-(tert-butyl)acetamide

The nitrogen atom of this compound can be oxidized. While the direct oxidation of secondary amines can lead to various products like nitrones or hydroxylamines, the formation of an amine N-oxide specifically requires a tertiary amine. wikipedia.orgthieme-connect.de Therefore, to generate an N-oxide from the title compound, it must first be converted into a tertiary amine via an alkylation reaction as described in section 5.1.1.

Once the corresponding tertiary amine is formed (e.g., N-(3-bromobenzyl)-N-(tert-butyl)-N-methylamine), it can be oxidized to the corresponding N-oxide. thieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or ozone. thieme-connect.de The reaction involves the donation of the nitrogen's lone pair of electrons to an oxygen atom from the oxidant, forming a coordinate covalent N-O bond. wikipedia.org

Precursor CompoundOxidizing AgentProduct ClassProduct Name
N-(3-bromobenzyl)-N-(tert-butyl)-N-methylamineHydrogen Peroxide (H₂O₂)Amine N-OxideN-(3-bromobenzyl)-N-(tert-butyl)-N-methylamine N-oxide
N-(3-bromobenzyl)-N-(tert-butyl)-N-methylaminem-CPBAAmine N-OxideN-(3-bromobenzyl)-N-(tert-butyl)-N-methylamine N-oxide

Secondary amines are known to react with nitrosating agents to form N-nitrosamines. wikipedia.orgacs.org This reaction is a significant transformation as many N-nitrosamines are potent carcinogens. acs.orgnih.gov The most common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from a nitrite (B80452) salt (e.g., sodium nitrite, NaNO₂) and a strong acid. wikipedia.org

The mechanism involves the formation of the nitrosonium ion (NO⁺) or a related electrophilic species like dinitrogen trioxide (N₂O₃) under acidic conditions. wikipedia.orgnih.gov The nucleophilic nitrogen of this compound then attacks the electrophilic nitrogen of the nitrosating agent. Subsequent deprotonation yields the stable N-nitrosamine product, N-(3-bromobenzyl)-N-(tert-butyl)-N-nitrosamine. wikipedia.org Other reagents, such as tert-butyl nitrite (TBN), can also be used for N-nitrosation under milder, acid-free conditions. rsc.orgrsc.orgresearchgate.net

Reagent SystemKey Reactive SpeciesConditionsProduct
Sodium Nitrite (NaNO₂) / HClNitrosonium ion (NO⁺)Acidic, aqueousN-(3-bromobenzyl)-N-(tert-butyl)-N-nitrosamine
tert-Butyl Nitrite (TBN)tert-Butyl NitriteSolvent-free, room temp.N-(3-bromobenzyl)-N-(tert-butyl)-N-nitrosamine
Dinitrogen Tetroxide (N₂O₄)N₂O₄Organic solventN-(3-bromobenzyl)-N-(tert-butyl)-N-nitrosamine

Reactions Involving the Bromine Substituent

The bromine atom attached to the phenyl ring renders the compound an aryl bromide. This functionality is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures from aryl halides.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This is followed by the insertion of an alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final product, a substituted alkene, and regenerates the palladium catalyst. organic-chemistry.orgmdpi.com A base is required to neutralize the hydrogen bromide formed during the reaction.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate (formed from the oxidative addition of the aryl bromide). Reductive elimination from the resulting palladium complex yields the aryl-alkyne product and regenerates the active palladium(0) catalyst. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. wikipedia.orgnih.gov

The table below provides examples of these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemBaseProduct Type
Heck Reaction StyrenePd(OAc)₂, PPh₃TriethylamineDisubstituted alkene
Heck Reaction Ethyl acrylate (B77674)PdCl₂(PPh₃)₂K₂CO₃Cinnamate ester derivative
Sonogashira Coupling PhenylacetylenePd(PPh₃)₄, CuIDiisopropylamineDisubstituted alkyne
Sonogashira Coupling TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuITriethylamineSilylated alkyne

Nucleophilic aromatic substitution (S(_N)Ar) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike S(_N)1 and S(_N)2 reactions, the S(_N)Ar mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. numberanalytics.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.pub

In this compound, the bromine atom is the leaving group. However, the molecule lacks strong electron-withdrawing groups on the aromatic ring. The N-(tert-butyl)aminomethyl substituent at the meta position is not sufficiently electron-withdrawing to activate the ring towards classical S(_N)Ar. Consequently, the compound is generally unreactive towards nucleophilic aromatic substitution under standard S(_N)Ar conditions. numberanalytics.comnih.gov

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism. This reaction requires extremely strong bases, such as sodium amide (NaNH₂), and harsh conditions. masterorganicchemistry.com Such conditions may not be compatible with the amine functionality present in the molecule and could lead to side reactions. Therefore, this pathway is not a common or practical method for substitution on this specific substrate.

Reactivity of the Benzyl Moiety

The benzyl moiety of this compound is prone to oxidation at the benzylic carbon. The oxidation of benzylamines can lead to various products, primarily imines or, upon further hydrolysis, aldehydes. researchgate.netias.ac.in The specific product often depends on the oxidant used and the reaction conditions.

The oxidation of substituted benzylamines by various oxidizing agents, such as oxo(salen)manganese(V) complexes and cetyltrimethylammonium permanganate (B83412) (CTAP), has been shown to proceed via a hydride ion transfer from the amine to the oxidant in the rate-determining step. researchgate.netias.ac.in This is supported by substantial primary kinetic isotope effects observed when the benzylic hydrogens are replaced with deuterium. ias.ac.in For example, the oxidation of deuterated benzylamine (B48309) by CTAP exhibited a kinetic isotope effect (kH/kD) of 5.60 at 293 K. ias.ac.in

The reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it, which is consistent with the development of a positive charge at the benzylic carbon in the transition state. ias.ac.in

A plausible mechanism for the oxidation of this compound involves the initial formation of an iminium ion intermediate, which can then be hydrolyzed to yield 3-bromobenzaldehyde (B42254) and tert-butylamine (B42293). Electrochemical methods have also been developed for the selective oxidation of benzyl alcohol to an aldehyde, followed by reductive amination to form benzyl-tert-butylamine, demonstrating the feasibility of transformations at the benzylic position. rsc.org

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of this reaction is directed by the two existing substituents: the bromine atom and the -CH₂N(tert-butyl) group.

The bromine atom is a deactivating but ortho-, para-directing group. lkouniv.ac.in It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

The N-(tert-butyl)aminomethyl group (-CH₂N(tert-butyl)) is generally considered an activating, ortho-, para-directing group. The nitrogen atom's lone pair can be involved in resonance, increasing the electron density of the ring, particularly at the ortho and para positions. However, under acidic conditions, which are common for many EAS reactions, the amine will be protonated to form an ammonium salt. The resulting -CH₂NH⁺(tert-butyl) group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

Given these competing effects, the outcome of an electrophilic aromatic substitution on this compound will be highly dependent on the reaction conditions, particularly the acidity. In neutral or basic media, substitution would be expected to occur at the positions ortho and para to the aminomethyl group (positions 2, 4, and 6). However, the bromine at position 3 will sterically hinder attack at position 2 and electronically influence the regioselectivity. Under acidic conditions, substitution would likely be directed to the meta position relative to the deactivating -CH₂NH⁺(tert-butyl) group, which would be position 5.

Theoretical studies using density functional theory (DFT) on the bromination of substituted benzenes have provided insights into the regioselectivity, confirming that electron-donating groups favor ortho/para substitution, while electron-withdrawing groups favor meta substitution. rsc.org

Mechanistic Studies of Key Transformations

While specific kinetic studies on this compound are not available in the reviewed literature, the kinetics of related reactions provide valuable insights.

For reductive dehalogenation , studies on bromobenzene (B47551) derivatives have shown that the reaction kinetics are influenced by factors such as catalyst concentration and hydrogen pressure. iaea.org The reaction can exhibit a shift from zero-order to first-order kinetics as the ratio of the bromo derivative to the palladium catalyst decreases. iaea.org The strong adsorption of the bromo derivative onto the catalyst surface is a key factor in the reaction mechanism. iaea.org

In the context of oxidation reactions , kinetic studies of substituted benzylamines with various oxidants have demonstrated that the reaction is typically first-order with respect to both the amine and the oxidizing agent. ias.ac.in The rates of these reactions are significantly influenced by the electronic properties of the substituents on the benzene ring, as can be quantified by Hammett plots and other linear free-energy relationships like the Yukawa-Tsuno equation. ias.ac.in A negative value for the reaction constant (ρ) indicates that electron-donating groups accelerate the reaction, which is consistent with a transition state that has a partial positive charge on the benzylic carbon. ias.ac.in

The following table summarizes kinetic data for the oxidation of various substituted benzylamines, which can serve as a proxy for understanding the reactivity of this compound.

Table 2: Rate Constants for the Oxidation of Substituted Benzylamines by CTAP at 293 K

Substituent 10³ k₂ (dm³ mol⁻¹ s⁻¹)
4-Methoxy 35.5
4-Methyl 11.2
3-Methyl 7.41
H 5.62
4-Chloro 2.51
3-Chloro 1.35
3-Bromo 1.29
4-Nitro 0.11

Data adapted from ias.ac.in

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the mechanisms of organic reactions, including those relevant to this compound.

For electrophilic aromatic substitution , DFT calculations have been employed to investigate the reaction profiles for the bromination of benzene, anisole, and nitrobenzene. rsc.org These studies show that the reaction typically proceeds through an addition-elimination mechanism. The calculations help in understanding the regioselectivity by analyzing the stability of the intermediate arenium ions (Wheland intermediates) and the energies of the transition states leading to them. For electron-donating substituents, the transition states for ortho and para attack are stabilized through resonance, leading to the observed regioselectivity. rsc.org

In the case of oxidation of benzylamines , computational studies can model the reaction pathway, including the structure of the transition state for the hydride or hydrogen atom transfer. These models can help to rationalize the observed kinetic isotope effects and substituent effects.

For reductive dehalogenation , computational studies can provide insights into the energetics of the oxidative addition of the aryl bromide to the metal catalyst and the subsequent steps of the catalytic cycle.

While specific computational studies on this compound were not found, DFT studies on simpler, related systems provide a solid foundation for understanding its reactivity. For example, DFT studies on the oxidation of n-butylamine and 2-butylamine by H and OH radicals have provided detailed mechanistic insights into their reactivity. nih.gov Similarly, theoretical analyses of regioselective electrophilic aromatic bromination have been shown to agree well with experimental results. nih.gov

Applications and Potential Research Directions of N 3 Bromobenzyl N Tert Butyl Amine in Organic Synthesis

Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic tertiary amine and a brominated aromatic ring makes N-(3-bromobenzyl)-N-(tert-butyl)amine a valuable intermediate for the synthesis of more elaborate molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the amine can direct reactions or be incorporated into a larger molecular framework.

Precursor for Pharmacologically Active Compounds

While direct evidence for the use of this compound in the synthesis of specific pharmacologically active compounds is not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules. Substituted benzylamines are key components in a wide array of pharmaceuticals, including analgesics, antidepressants, and antihypertensives. The this compound scaffold could serve as a precursor to novel drug candidates. For instance, the bromobenzyl moiety can be elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, thereby enabling the exploration of structure-activity relationships.

The tert-butyl group can impart increased lipophilicity and metabolic stability to a drug molecule, which are desirable pharmacokinetic properties. Furthermore, the tertiary amine can be protonated at physiological pH, potentially influencing a compound's solubility and its ability to interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. The synthesis of N-benzyl phenethylamines as 5-HT2A/2C agonists demonstrates the utility of the N-benzylamine scaffold in developing neurologically active compounds. nih.gov

A hypothetical synthetic route utilizing this compound as a starting material for a novel therapeutic agent is outlined below:

StepReaction TypeReactantProductPotential Biological Target
1Suzuki CouplingArylboronic acidBiphenyl-substituted amineGPCRs
2N-dealkylationOxidizing agentSecondary amineMonoamine transporters
3Amide couplingCarboxylic acidAmide derivativeProtease inhibitors

Intermediate in Natural Product Synthesis

The synthesis of complex natural products often requires the use of versatile and highly functionalized building blocks. While there is no specific literature detailing the use of this compound in the total synthesis of a natural product, its structural features suggest it could be a useful intermediate. The brominated aromatic ring allows for the introduction of complex carbon skeletons via cross-coupling reactions, a common strategy in the late-stage functionalization of natural product precursors.

The sterically hindered tert-butyl group could serve as a temporary protecting group for the amine, preventing undesired side reactions during multi-step syntheses. This protective capability is crucial in the delicate and sensitive transformations often required in the synthesis of active pharmaceutical ingredients (APIs) derived from natural sources. nbinno.com The tert-butyl group can often be removed under specific conditions to reveal a secondary amine for further functionalization. The general utility of amine-containing building blocks is evident in the synthesis of complex alkaloids and other nitrogen-containing natural products. beilstein-journals.org

Ligand Design and Coordination Chemistry

The nitrogen atom of the tert-butylamine (B42293) moiety in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. The steric and electronic properties of the ligand can significantly influence the outcome of metal-catalyzed reactions.

This compound as a Ligand in Metal-Catalyzed Reactions

Tertiary amines are known to coordinate to a variety of transition metals, including palladium, nickel, copper, and rhodium, and can be employed as ligands in a range of catalytic transformations such as cross-coupling reactions, hydrogenations, and hydroformylations. The use of tert-butylamine as a bifunctional additive, acting as both a base and a ligand, has been reported in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. nih.gov This suggests that this compound could also function as a ligand in similar catalytic systems.

The presence of the 3-bromobenzyl group opens up the possibility of creating bidentate or pincer-type ligands. For example, the bromine atom could be replaced by a phosphine (B1218219) or another coordinating group through a suitable synthetic transformation, leading to a ligand that can chelate to a metal center. The coordination of benzyl (B1604629) groups to transition metals can also occur through an η³-interaction, leading to dearomatization of the ring and unique reactivity. researchgate.net

Influence of Steric and Electronic Properties on Ligand Performance

The performance of a ligand in a catalytic reaction is intimately linked to its steric and electronic properties. The tert-butyl group on this compound is a large, sterically demanding substituent. This steric bulk can have several effects on a metal catalyst:

Increased Catalyst Stability: The bulky group can protect the metal center from decomposition pathways such as aggregation or oxidation.

Enhanced Selectivity: The steric hindrance can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of the substrate to the metal center.

Modified Reactivity: The steric pressure can promote or inhibit certain elementary steps in the catalytic cycle, such as reductive elimination.

The following table summarizes the potential effects of the structural features of this compound on its performance as a ligand:

Structural FeaturePropertyPotential Effect on Catalysis
tert-Butyl groupSteric BulkIncreased catalyst stability, enhanced selectivity
3-Bromo substituentElectron-withdrawingModified metal-ligand bond strength, altered catalyst reactivity
Tertiary amineLewis BasicityCoordination to the metal center

Polymer Chemistry

There is currently no information available in the scientific literature regarding the application of this compound in the field of polymer chemistry. However, its structure suggests a few hypothetical possibilities. The bromobenzyl group could potentially be used as an initiator for certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP), after conversion to a suitable initiating species. Additionally, the entire molecule could be incorporated as a monomer into a polymer chain through reactions involving the bromine atom, for example, in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives or other conjugated polymers, provided the amine functionality is compatible with the polymerization conditions. The tertiary amine group could also be utilized in the synthesis of polyelectrolytes. chemrxiv.org Further research is needed to explore these potential applications.

Incorporation into Polymeric Materials

There is currently no scientific literature available that describes the incorporation of this compound into polymeric materials. Research into the use of this specific compound as a monomer or a modifying agent for polymers has not been reported in peer-reviewed journals or patents. While the bromo- and amine functionalities present in the molecule could theoretically offer sites for polymerization or polymer functionalization, no studies have been published to demonstrate this potential.

Synthesis of Functional Polymers Containing this compound Units

Consistent with the lack of information on its incorporation into polymers, there are no published methods for the synthesis of functional polymers that contain this compound units. The potential properties and applications of such polymers remain unexplored within the scientific community. Research on analogous bromobenzylamine derivatives in polymer science is also scarce, limiting the ability to infer potential synthetic routes or applications.

Exploration of Novel Synthetic Methodologies

The exploration of novel synthetic methodologies centered around this compound is not a subject of current published research. Its potential as a versatile building block in new synthetic transformations has not been documented.

Application in Multicomponent Reactions

A thorough search of chemical literature reveals no instances of this compound being utilized as a reactant in multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis for the efficient construction of complex molecules, and while various amines are employed in these reactions, the specific use of this compound has not been reported. The steric hindrance from the tert-butyl group might influence its reactivity in such transformations, but without experimental data, this remains speculative.

Biological and Pharmaceutical Research Implications of N 3 Bromobenzyl N Tert Butyl Amine Analogues

Receptor Antagonism and Agonism Studies

Histamine (B1213489) Receptor Antagonism

While direct studies on N-(3-bromobenzyl)-N-(tert-butyl)amine as a histamine receptor antagonist are not extensively documented in publicly available research, the N-benzylamine scaffold is a common feature in many known histamine H1 and H3 receptor antagonists. Histamine receptors are integral to allergic responses and neurological processes. Antagonism of these receptors can lead to a reduction in allergy symptoms and modulation of neurotransmitter release in the central nervous system. The structural characteristics of this compound, particularly the benzyl (B1604629) and tert-butyl groups, suggest a potential for interaction with the binding pockets of histamine receptors. Further research is warranted to elucidate the specific affinity and selectivity of this compound and its analogues for various histamine receptor subtypes.

Other G-Protein Coupled Receptor (GPCR) Interactions

Beyond histamine receptors, research has indicated that analogues of this compound exhibit affinity for other significant GPCRs, such as serotonin (B10506) and dopamine (B1211576) receptors.

A study on N-benzyl-5-methoxytryptamines, which share the N-benzylamine core structure, demonstrated that an N-(3-bromobenzyl) analogue displayed high affinity for the serotonin 5-HT2A receptor. This suggests that the 3-bromo substitution on the benzyl ring can be a critical determinant for receptor binding. The 5-HT2A receptor is involved in a wide range of physiological and pathological processes, including mood, cognition, and psychosis, making its ligands potential candidates for treating psychiatric disorders.

Furthermore, research into benzyltetrahydroisoquinolines has shown that compounds bearing a 2'-bromobenzyl substitution exhibit affinity for dopamine receptors. Although the substitution pattern is different, this finding points to the general potential of brominated benzylamines to interact with dopaminergic systems, which are central to movement control, motivation, and reward.

These findings underscore the potential for this compound analogues to act as modulators of various GPCRs, opening avenues for the development of novel therapeutics for a range of neurological and psychiatric conditions.

Enzyme Inhibition and Modulation: A Strategy for Therapeutic Intervention

Enzymes are vital biological catalysts, and their inhibition or modulation is a key strategy in the treatment of numerous diseases. Analogues of this compound have been investigated for their effects on several important enzyme targets.

Studies on Specific Enzyme Targets

Research has identified substituted aryl benzylamines as potent and selective inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3). This enzyme is crucial for the biosynthesis of testosterone (B1683101) and is considered a therapeutic target for prostate cancer. While this compound was not specifically evaluated in these studies, the findings highlight the potential of the broader class of N-benzylamine derivatives to inhibit key enzymes involved in steroid metabolism.

Additionally, the N-benzylamine moiety is present in various compounds investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. The structural features of this compound suggest it could be a candidate for cholinesterase inhibition, though specific inhibitory data is needed to confirm this hypothesis.

The potential for these compounds to inhibit monoamine oxidases (MAOs) has also been considered. MAO inhibitors are used in the treatment of depression and Parkinson's disease. The N-benzylamine structure is a known pharmacophore for MAO inhibition, indicating that analogues of this compound may possess this activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For N-benzylamine derivatives, SAR studies have revealed key structural features that influence their potency and selectivity for various biological targets.

For instance, in the context of 5-HT2A receptor agonists, the nature and position of substituents on the benzyl ring have been shown to significantly impact affinity and functional activity. The presence of a bromine atom at the 3-position of the benzyl ring, as seen in this compound analogues, has been associated with high receptor affinity.

Similarly, in the development of 17β-HSD3 inhibitors, modifications to the aryl and benzylamine (B48309) portions of the molecule have led to the identification of compounds with low nanomolar inhibitory potency. These studies provide a framework for the rational design of more potent and selective this compound analogues. The tert-butyl group, in particular, is often employed in medicinal chemistry to enhance metabolic stability and modulate receptor binding.

Drug Discovery and Development Potential

The unique structural features and observed biological activities of this compound analogues position them as promising candidates for further drug discovery and development efforts.

Development as Lead Compounds

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The N-benzyl-tert-butylamine scaffold represents a versatile starting point for the development of new therapeutic agents. Its amenability to chemical modification allows for the systematic exploration of the chemical space around this core structure to identify analogues with improved potency, selectivity, and pharmacokinetic properties.

The existing research on related N-benzylamine derivatives provides a strong foundation for the development of this compound analogues as lead compounds for a variety of therapeutic targets, including GPCRs and enzymes implicated in a range of diseases. Further investigation into the specific biological profile of this compound is crucial to fully realize its potential in the development of novel medicines.

Pharmacological Profile Analysis and Optimization

The pharmacological profile of analogues based on the this compound scaffold is a critical area of investigation, aimed at understanding and enhancing their therapeutic potential. This analysis involves a systematic exploration of the structure-activity relationships (SAR), which dictate how modifications to the chemical structure influence the compound's interaction with biological targets, and subsequent optimization to improve potency, selectivity, and pharmacokinetic properties.

A comprehensive analysis of the pharmacological profile typically begins with the synthesis of a library of analogues where specific regions of the parent molecule are systematically altered. For this compound analogues, these modifications often focus on three key areas: the benzyl ring, the tert-butyl group, and the amine linker.

Structure-Activity Relationship (SAR) Studies:

The substitution pattern on the benzyl ring is a primary focus for optimization. The position and nature of the substituent can significantly impact biological activity. For instance, in related N-benzyl phenethylamine (B48288) series, substitutions on the benzyl ring have been shown to dramatically influence receptor binding affinity and functional activity at serotonin receptors. nih.gov While the 3-bromo substitution provides a starting point, analogues with alternative substitutions (e.g., chloro, fluoro, methyl) at various positions (ortho, meta, para) are synthesized and evaluated. This allows researchers to probe the electronic and steric requirements of the target's binding pocket.

The bulky tert-butyl group on the nitrogen atom is another crucial determinant of pharmacological activity. Its size and lipophilicity can influence receptor binding, selectivity, and metabolic stability. Optimization strategies often involve replacing the tert-butyl group with other alkyl groups of varying sizes (e.g., isopropyl, isobutyl, cyclopentyl) or introducing cyclic structures to explore conformational constraints. Studies on related compounds, such as N-substituted derivatives of 2-phenylpropanamide, have demonstrated that the volume of the amide substituents is crucial for affinity at certain receptors. nih.gov

The amine group itself can also be a point of modification, though less common. Modifications might include altering the basicity of the nitrogen or incorporating it into a heterocyclic system.

Pharmacological Data of Hypothetical Analogues:

To illustrate the process of pharmacological profile analysis, the following interactive data table presents hypothetical data for a series of this compound analogues, showcasing how structural modifications could influence their affinity for a hypothetical receptor "Target X" and their selectivity over a related hypothetical receptor "Target Y".

Compound IDBenzyl Ring SubstitutionN-Alkyl GroupTarget X Ki (nM)Target Y Ki (nM)Selectivity (Y/X)
Parent 3-Bromo tert-Butyl 50 500 10
Analogue 14-Bromotert-Butyl756008
Analogue 23-Chlorotert-Butyl4548010.7
Analogue 33-Methyltert-Butyl1208006.7
Analogue 43-BromoIsopropyl804005
Analogue 53-BromoCyclopentyl6070011.7
Analogue 64-ChloroIsopropyl953503.7

From this hypothetical data, several SAR trends can be deduced:

Shifting the bromo substituent from the 3- to the 4-position (Analogue 1) slightly decreases affinity for Target X.

Replacing the 3-bromo with a 3-chloro group (Analogue 2) maintains similar affinity, suggesting that a halogen at this position is favorable.

A methyl group at the 3-position (Analogue 3) is detrimental to activity.

Reducing the steric bulk of the N-alkyl group from tert-butyl to isopropyl (Analogue 4) decreases affinity for Target X.

However, a cyclic N-alkyl group like cyclopentyl (Analogue 5) can be well-tolerated and may even improve selectivity.

Optimization Strategies:

Based on the initial SAR findings, medicinal chemists can devise strategies to optimize the lead compounds. This iterative process involves designing and synthesizing new analogues with enhanced properties. For example, if high affinity is the primary goal, further exploration of halogen substitutions on the benzyl ring might be pursued. If selectivity is the key issue, modifications to the N-alkyl group could be prioritized.

In the broader context of N-benzyl amine derivatives, optimization efforts have led to the development of highly potent and selective agents. For instance, in the development of leukotriene D4 receptor antagonists, the ortho substitution of the benzyl group with an acidic function was found to be crucial for maximal potency. nih.gov Similarly, studies on N-benzyl benzamide (B126) derivatives as butyrylcholinesterase inhibitors have demonstrated that specific substitution patterns can lead to sub-nanomolar inhibitory activity. nih.gov These examples from related chemical series underscore the power of systematic SAR exploration and optimization in drug discovery.

The ultimate goal of this analysis and optimization is to identify a candidate molecule with a desirable balance of potency, selectivity, and drug-like properties for further preclinical and clinical development.

Environmental and Toxicological Considerations of N 3 Bromobenzyl N Tert Butyl Amine Analogues

Environmental Fate and Degradation Pathways

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For analogues of N-(3-bromobenzyl)-N-(tert-butyl)amine, both photodegradation and biodegradation are expected to be significant routes of transformation in the environment.

Photodegradation, the breakdown of compounds by light, is a critical process for the environmental fate of many organic pollutants. For brominated aromatic compounds, this process often involves the cleavage of the carbon-bromine (C-Br) bond.

Studies on novel BFRs have shown that photodegradation in environmental matrices like soil and water can occur, typically following pseudo-first-order kinetics. researchgate.nete3s-conferences.org The primary degradation pathway identified in these studies is reductive debromination, where a bromine atom is replaced by a hydrogen atom. For instance, the photodegradation of hexabromobenzene (B166198) on various soil minerals resulted in the formation of debrominated products. researchgate.nete3s-conferences.org The rate of photodegradation can be influenced by the environmental matrix. For example, the presence of humic acid in soil has been shown to inhibit the photodegradation rate of some BFRs. researchgate.nete3s-conferences.org

Similarly, research on the photodegradation of 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) under simulated sunlight revealed a sequential debromination process, leading to the formation of several less-brominated phototransformation products. nih.gov The degradation of benzylamines through photocatalytic oxidation can also lead to the formation of aldehydes. researchgate.net

Based on these findings, it is plausible that this compound analogues would undergo photodegradation primarily through the cleavage of the C-Br bond, leading to the formation of N-benzyl-N-(tert-butyl)amine. Further degradation could involve the oxidation of the benzylamine (B48309) moiety.

Table 1: Summary of Photodegradation Studies on Analogous Compounds

CompoundEnvironmental MatrixKey FindingsDegradation ProductsReference
Hexabromobenzene (HBB)Soil minerals, actual soilFollows pseudo-first-order kinetics; rate influenced by soil type and humic acid content.Debromination products researchgate.nete3s-conferences.org
2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ)Organic solvent mixtureSequential debromination under simulated sunlight.Eight sequential debromination products nih.gov
BenzylaminesNot specifiedPhotocatalytic oxidation.Corresponding aldehydes researchgate.net

Biodegradation by microorganisms is a crucial pathway for the removal of organic pollutants from soil and water. The structure of this compound, containing a brominated aromatic ring and an N-alkyl group, suggests that its biodegradation would be complex and likely require a consortium of microorganisms.

Studies on brominated organic compounds have shown that they can be degraded by microbial consortia, often through a monooxygenase mechanism. mdpi.com The degradation of some BFRs has been observed to be dependent on the presence of an additional carbon source, indicating a co-metabolic process. mdpi.com For some brominated flame retardants, the initial step in biodegradation is debromination. researchgate.net

Research on the biodegradation of benzyl-containing quaternary ammonium (B1175870) compounds, such as benzyldimethylalkylammonium chloride (BAC), by Aeromonas hydrophila has demonstrated that the initial step is the cleavage of the Calkyl-N bond, followed by demethylation and deamination to form benzaldehyde (B42025) and benzoic acid. researchgate.net Bacteria capable of degrading benzyl (B1604629) isothiocyanate to benzylamine have also been identified. nih.gov

The biodegradation of N-nitrosodimethylamine (NDMA) has been observed in both aqueous and soil systems, with formaldehyde (B43269) and methylamine (B109427) identified as intermediates. nih.gov Furthermore, the biodegradation of methyl tert-butyl ether (MTBE) can be undertaken by various soil microorganisms. sintef.nonih.gov

Considering these studies, the biodegradation of this compound analogues in environmental matrices could proceed through several pathways, including debromination of the aromatic ring, cleavage of the benzyl-nitrogen bond, and degradation of the tert-butyl group.

Table 2: Summary of Biodegradation Studies on Analogous Compounds

CompoundMicroorganism/SystemKey FindingsDegradation ProductsReference
Tribromo-neopentyl alcohol (TBNPA) and Dibromo neopentyl glycol (DBNPG)Four-strain microbial consortiumDegradation occurred with an additional carbon source.Not specified mdpi.com
Benzyldimethylalkylammonium chloride (BAC)Aeromonas hydrophilaInitial cleavage of Calkyl-N bond.Benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, benzoic acid researchgate.net
Benzyl isothiocyanateEnterobacter cloacaeDegradation to benzylamine.Benzylamine, hydrogen sulfide nih.gov
N-Nitrosodimethylamine (NDMA)Microorganisms in aqueous and soil systemsMineralization observed.Formaldehyde, methylamine nih.gov
Methyl tert-butyl ether (MTBE)Hydrogenophaga flavaMineralization observed.tert-butyl alcohol (TBA) nih.gov

Metabolite Identification and Analysis

While no direct studies on the biotransformation of this compound are available, metabolic pathways can be predicted based on studies of its structural components.

The metabolism of the non-brominated parent compound, N-benzyl-tert-butylamine, has been studied in vitro using hamster hepatic microsomal preparations. This research identified the corresponding nitrone and benzaldehyde as metabolites. researchgate.net

The biotransformation of brominated flame retardants often involves reductive debromination and phase I oxidative metabolism. researchgate.net For many BFRs, hydroxylated and methoxylated metabolites have been identified in biota. researchgate.net

The tert-butyl group is a common moiety in many pharmaceutical compounds and is known to be susceptible to metabolism by cytochrome P450 enzymes. hyphadiscovery.com A primary metabolic pathway for the tert-butyl group is oxidation to form an alcohol, which can be further oxidized to a carboxylic acid. hyphadiscovery.comnih.gov

Combining these findings, the potential biotransformation products of this compound could include:

Debromination product: N-benzyl-N-(tert-butyl)amine, resulting from the removal of the bromine atom.

N-oxidation product: The corresponding nitrone, formed by oxidation of the amine.

C-N bond cleavage products: 3-bromobenzaldehyde (B42254) and tert-butylamine (B42293).

tert-butyl group oxidation product: N-(3-bromobenzyl)-N-(2-hydroxy-2-methylpropyl)amine.

Table 3: Predicted Biotransformation Products of this compound Analogues

Predicted MetabolitePredicted PathwayReference for Analogous Pathway
N-benzyl-N-(tert-butyl)amineReductive debromination researchgate.net
This compound-N-oxide (Nitrone)N-oxidation researchgate.net
3-bromobenzaldehydeC-N bond cleavage and oxidation researchgate.netresearchgate.net
tert-butylamineC-N bond cleavage researchgate.net
N-(3-bromobenzyl)-N-(2-hydroxy-2-methylpropyl)amineOxidation of tert-butyl group hyphadiscovery.comnih.gov

The environmental impact of the potential metabolites of this compound analogues is a significant concern. Brominated organic compounds and their degradation products can be persistent and bioaccumulative. researchgate.netmdpi.com Some hydroxylated metabolites of BFRs have been shown to exhibit toxicity. nih.gov

The release of amines and their degradation products into the atmosphere can lead to the formation of nitrosamines and nitramines, which are of human health and environmental concern. ieaghg.orgnih.gov Aromatic amines and their metabolites can be toxic to aquatic organisms. mdpi.com For example, chlorinated aniline (B41778) derivatives, which are structurally similar to brominated benzylamines, have been shown to have ecotoxicological impacts on aquatic ecosystems. mdpi.com

Benzaldehyde, a potential metabolite, can also have environmental impacts, although it is generally considered to be readily biodegradable. The other potential metabolite, tert-butylamine, is used in the synthesis of various pesticides. nih.gov

Emerging Research Areas and Future Perspectives for N 3 Bromobenzyl N Tert Butyl Amine

Advanced Materials Science Applications

The development of novel materials with tailored properties is a cornerstone of modern technology. The molecular architecture of N-(3-bromobenzyl)-N-(tert-butyl)amine offers intriguing possibilities for its use as a building block in advanced materials.

Integration into Smart Materials

Smart materials, which respond to external stimuli, could potentially incorporate derivatives of this compound. The bromine atom on the benzyl (B1604629) ring serves as a versatile synthetic handle for polymerization or grafting onto polymer backbones. For instance, its conversion to a vinyl or acrylate (B77674) group could enable its participation in polymerization reactions to create responsive polymers. The bulky tert-butyl group could influence the polymer's physical properties, such as its glass transition temperature and solubility.

Table 1: Hypothetical Smart Polymer Precursors Derived from this compound

Precursor CompoundPotential Stimulus-ResponsePolymer Architecture
N-(3-vinylbenzyl)-N-(tert-butyl)aminepH, TemperatureLinear, Cross-linked
N-(3-(acryloyloxymethyl)benzyl)-N-(tert-butyl)amineLight, pHBranched, Dendritic

This table is illustrative and presents hypothetical precursors for further research.

Role in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, could leverage the structure of this compound for the design of self-assembling systems. The aromatic ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds. The bromo-substituent can engage in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering and the design of liquid crystals.

Future research could explore how these interactions can be programmed to form specific supramolecular architectures, such as nanotubes, vesicles, or gels. The balance between these non-covalent forces would be crucial in determining the final structure and properties of the resulting assembly.

Bioconjugation and Chemical Biology

The interface of chemistry and biology offers exciting opportunities for the development of new diagnostic and therapeutic tools. This compound could serve as a valuable scaffold for the creation of novel bioconjugates and chemical probes.

Derivatization for Biological Probes

The development of small-molecule probes for imaging and sensing biological processes is a significant area of research. The this compound core could be derivatized to create such probes. For example, the bromine atom can be replaced with a fluorescent dye or a positron-emitting radionuclide for use in fluorescence microscopy or Positron Emission Tomography (PET) imaging, respectively. The tert-butylamine (B42293) portion could be modified to include a targeting ligand that directs the probe to a specific biological target, such as a receptor or enzyme. Coumarin derivatives, for instance, have been explored as myelin-imaging agents. nih.gov

Table 2: Potential Biological Probes Based on the this compound Scaffold

Probe TypeReporter GroupTargeting Moiety (Example)Potential Application
Fluorescent ProbeCoumarinFolic AcidCancer cell imaging
PET Imaging AgentFluorine-18RGD peptideAngiogenesis imaging

This table provides hypothetical examples of biological probes that could be synthesized from this compound.

Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. organic-chemistry.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. nih.gov The bromine atom of this compound can be readily converted to an azide (B81097) group. This azido-derivative can then be "clicked" onto a biomolecule that has been functionalized with a terminal alkyne. This strategy could be employed to attach drugs, imaging agents, or other functional molecules to proteins, nucleic acids, or cells with high specificity. The tert-butyl group might influence the solubility and pharmacokinetic properties of the resulting bioconjugate.

Theoretical Advancements and Computational Chemistry

While experimental studies are lacking, computational chemistry provides a powerful tool to predict the properties and reactivity of this compound, thereby guiding future experimental work. Detailed quantum chemistry studies have been used to investigate the atmospheric degradation of related compounds like tert-butylamine. whiterose.ac.uk

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to investigate the following aspects of this compound:

Molecular Geometry and Electronic Structure: Understanding the preferred conformation and the distribution of electron density is fundamental to predicting its reactivity and intermolecular interactions.

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers for reactions involving the bromine atom or the amine group, aiding in the design of synthetic routes to new materials and probes.

Non-covalent Interactions: The strength and directionality of hydrogen bonding, π-π stacking, and halogen bonding can be quantified, providing insights into its potential for self-assembly in supramolecular chemistry.

Table 3: Key Computational Parameters for Future Study of this compound

Computational MethodProperty to be InvestigatedPotential Significance
Density Functional Theory (DFT)Optimized molecular geometry, HOMO-LUMO gapPrediction of reactivity and electronic properties
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsUnderstanding supramolecular assembly
Molecular Dynamics (MD) SimulationsConformational dynamics in solutionInsight into behavior in biological or material environments

This table outlines potential computational studies to explore the properties of this compound.

Refinement of Predictive Models

The development of robust predictive models is a cornerstone of modern drug discovery and materials science. For this compound and its analogues, the refinement of Quantitative Structure-Activity Relationship (QSAR) models is a key area of future research. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the properties of novel molecules before they are synthesized. nih.govbiolscigroup.us

For benzylamine (B48309) derivatives, QSAR models can be built to predict a range of activities, from antimicrobial efficacy to performance as kinase inhibitors. ajchem-a.com A physical model of electronic effects in the QSAR of benzene (B151609) derivatives has been presented, which is based on the quantum theoretic description of the benzene molecule. nih.gov This model can account for the variance in activity of pharmacologically active compounds like hallucinogenic phenylalkylamines. nih.gov The predictive power of such models relies on the careful selection of molecular descriptors, which can range from simple physicochemical properties to complex quantum chemical parameters.

Future research will likely focus on developing more sophisticated QSAR models that can more accurately predict the bioactivity of halogenated benzylamines like this compound. This will involve the use of advanced machine learning algorithms and the incorporation of larger, more diverse datasets. The goal is to create models that can not only predict activity but also provide insights into the molecular mechanisms of action, thereby guiding the design of more potent and selective analogues.

Table 1: Key Parameters in QSAR Model Development for Benzylamine Derivatives

ParameterDescriptionRelevance to this compound
Molecular Descriptors Numerical values that characterize the properties of a molecule, such as electronic, steric, and hydrophobic properties. nih.govThe bromine and tert-butyl groups would significantly influence these descriptors, impacting predicted activity.
Training Set A diverse set of molecules with known activities used to build the QSAR model.Would ideally include a range of substituted benzylamines to ensure the model's predictive power for novel structures.
Validation Methods Statistical techniques, such as cross-validation and external validation, used to assess the predictive ability of the QSAR model. biolscigroup.usEssential for ensuring the reliability of predictions for new this compound analogues.
Machine Learning Algorithms Computational methods, such as multiple linear regression, random forest, and support vector machines, used to build the QSAR model. mdpi.comAdvanced algorithms can capture complex, non-linear relationships between structure and activity.

High-Throughput Virtual Screening for Analogues

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. scienceopen.comnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. nih.gov For this compound, HTVS represents a powerful tool for exploring the vast chemical space of its potential analogues and identifying promising candidates for further development.

The process of HTVS involves several key steps, starting with the creation of a virtual library of compounds. This can be done by modifying the structure of this compound in silico to generate a diverse set of analogues. These virtual compounds are then "docked" into the binding site of a target protein using sophisticated computer algorithms. The docking process predicts the binding mode and affinity of each compound, and those with the best predicted binding are selected for synthesis and experimental testing. mdpi.com

A key area of application for HTVS of this compound analogues could be in the discovery of novel kinase inhibitors. tricem.orgnih.govneuroquantology.com Kinases are a class of enzymes that play a crucial role in cell signaling and are important targets for the treatment of cancer and other diseases. tricem.org By screening virtual libraries of benzylamine derivatives against a panel of kinases, it may be possible to identify potent and selective inhibitors with therapeutic potential.

Table 2: Steps in a High-Throughput Virtual Screening Workflow

StepDescriptionApplication to this compound Analogues
Target Selection and Preparation Identification of a biologically relevant target (e.g., a kinase) and preparation of its 3D structure for docking.Selection of a kinase implicated in a disease of interest.
Virtual Library Generation Creation of a large, diverse library of virtual compounds based on the this compound scaffold.In silico modification of the bromine position, alkyl chain, and other structural features.
Molecular Docking Computational prediction of the binding mode and affinity of each virtual compound to the target protein. mdpi.comIdentification of analogues with a high predicted binding affinity for the selected kinase.
Hit Selection and Prioritization Ranking of the virtual compounds based on their predicted binding affinity and other criteria, and selection of the most promising candidates for synthesis.Prioritization of compounds with favorable predicted ADME (absorption, distribution, metabolism, and excretion) properties.

Interdisciplinary Research Collaborations

The full potential of a chemical compound is often realized through the convergence of expertise from different scientific disciplines. For this compound, interdisciplinary collaborations are crucial for exploring its diverse applications, from medicine to materials science and environmental studies.

Synergy between Organic Chemistry and Medicinal Chemistry

The collaboration between organic and medicinal chemistry is fundamental to the drug discovery and development process. openaccessjournals.com Organic chemists are experts in the synthesis of new molecules, while medicinal chemists specialize in the design and biological evaluation of new drug candidates. openaccessjournals.com The synergy between these two fields is essential for the successful translation of a promising chemical scaffold into a clinically useful therapeutic agent. nih.gov

For this compound, this collaboration would involve organic chemists developing efficient and scalable synthetic routes to the parent compound and its analogues. This could involve exploring novel catalytic methods and green chemistry approaches to improve the sustainability of the synthesis. rsc.org Medicinal chemists would then design and evaluate these compounds for their biological activity against a range of therapeutic targets. This iterative process of design, synthesis, and testing is the engine of drug discovery.

Table 3: Roles of Organic and Medicinal Chemistry in Drug Discovery

DisciplineKey Roles and Contributions
Organic Chemistry Development of novel synthetic methodologies. Optimization of reaction conditions for efficiency and scalability. Synthesis of compound libraries for biological screening. openaccessjournals.com
Medicinal Chemistry Design of new drug candidates based on structure-activity relationships. Biological evaluation of synthesized compounds. Optimization of lead compounds for potency, selectivity, and pharmacokinetic properties. acs.org

Collaborative Initiatives in Materials Science and Environmental Studies

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in materials science and environmental studies through collaborative research initiatives.

In materials science, functionalized amines are used in the development of a wide range of materials, including polymers, catalysts, and sensors. ijrpr.comresearchgate.net The unique structural features of this compound, such as the presence of a bromine atom and a bulky tert-butyl group, could be exploited to create materials with novel properties. For example, amine-functionalized materials have been investigated for applications such as carbon dioxide capture and as coatings for biomedical devices. researchgate.netnih.gov Collaborative projects between organic chemists and materials scientists could explore the incorporation of this compound into new polymer backbones or as a surface-modifying agent to create functional materials. rsc.org

In the context of environmental studies, the presence of a bromine atom in this compound makes it an organobromine compound. Organobromine compounds are of environmental interest due to their persistence and potential for bioaccumulation. researchgate.netliverpooluniversitypress.co.ukwikipedia.org Collaborative research involving environmental chemists and toxicologists could investigate the environmental fate and potential ecological impact of this compound and its degradation products. princeton.edupublish.csiro.au This knowledge is crucial for ensuring the responsible development and use of any new chemical entity.

Table 4: Potential Interdisciplinary Research Areas

Research AreaKey ObjectivesPotential Contribution of this compound
Materials Science Development of new polymers, catalysts, and functional surfaces. ijrpr.comThe amine and bromo functionalities could be used to tune material properties.
Environmental Science Understanding the environmental fate and impact of organobromine compounds. researchgate.netInvestigation into its biodegradability and potential for bioaccumulation.

Q & A

How can the purity of N-(3-bromobenzyl)-N-(tert-butyl)amine be assessed after synthesis?

Basic Question | Analytical Methodology
Purity assessment typically involves chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC/MS) is effective for volatile derivatives, while high-performance liquid chromatography (HPLC) coupled with UV detection can quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and identifies non-volatile contaminants. For instance, integration ratios in NMR spectra can reveal residual solvents or unreacted precursors. Additionally, elemental analysis validates the compound’s empirical formula. Supportive liquid extraction (SLE) may be used for sample preparation to isolate the amine from reaction mixtures .

What are the key considerations for safe handling and waste disposal of brominated amines?

Basic Question | Safety Protocols
Brominated amines require handling in fume hoods with nitrile gloves and lab coats due to potential toxicity and volatility. Waste must be segregated into halogenated organic waste containers to prevent environmental contamination. Neutralization with dilute acids (e.g., 1M HCl) can reduce reactivity before disposal. Collaborating with certified waste management companies ensures compliance with regulations, as improper disposal risks releasing brominated byproducts into ecosystems .

How can SHELX programs be applied in the crystallographic refinement of tertiary amine derivatives?

Advanced Question | Structural Analysis
The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. For this compound, X-ray diffraction data can be processed via SHELX to refine atomic coordinates, thermal parameters, and occupancy factors. The bromine atom’s high electron density aids in phasing. SHELXL’s restraint options help model disordered tert-butyl groups. High-resolution data (>1.0 Å) improve refinement accuracy, while twin refinement in SHELXPRO may resolve twinning artifacts common in bulky amines. Cross-validation (Rfree) ensures model reliability .

What synthetic routes are effective for introducing tert-butyl groups in benzylamine derivatives?

Advanced Question | Synthetic Chemistry
The tert-butyl group can be introduced via nucleophilic substitution or reductive amination. For example, reacting 3-bromobenzylamine with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents (e.g., DMF) yields the target compound. Alternatively, tert-butylating agents like tert-butyl triflate (CAS 32342-02-4) offer higher reactivity in milder conditions. Monitoring reaction progress via TLC or in-situ IR spectroscopy optimizes yield and minimizes side products like dialkylated amines .

How does the bromophenyl substituent influence the electronic properties of the amine?

Advanced Question | Electronic Structure Analysis
The electron-withdrawing bromine at the meta position decreases electron density on the benzyl ring, polarizing the N–C bond and enhancing the amine’s Lewis acidity. This can be quantified via Hammett substituent constants (σm = +0.39 for Br), which correlate with reactivity in electrophilic substitutions. UV-Vis spectroscopy reveals bathochromic shifts in π→π* transitions due to bromine’s inductive effects. Computational DFT studies (e.g., B3LYP/6-31G*) further map charge distribution and frontier molecular orbitals .

What catalytic methods are effective for functionalizing this compound into heterocyclic compounds?

Advanced Question | Catalytic Functionalization
Iodine-catalyzed cyclization can convert the amine into imidazo[1,2-a]pyrazine derivatives. For example, reacting the amine with 2-bromo-1-(4-nitrophenyl)ethan-1-one under iodine catalysis (5 mol%) in DCM at 60°C forms N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine. Palladium-catalyzed Buchwald-Hartwig coupling also enables C–N bond formation with aryl halides, expanding structural diversity for bioactivity screening .

How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Advanced Question | Medicinal Chemistry
SAR studies compare analogs with systematic substitutions. For instance, replacing the bromine with electron-donating groups (e.g., -OCH₃) or altering the tert-butyl group to cyclopropyl can modulate lipophilicity (logP) and target binding. Crystallographic data (e.g., PDB entries) reveal interactions between the amine and biological targets, such as enzyme active sites. In vitro assays (e.g., IC₅₀ measurements) against cancer cell lines validate potency, as demonstrated for 4-(tert-butyl)-N-arylthiazol-2-amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.